Chloroalbofungin

Description

Historical Discovery and Initial Isolation of Chloroalbofungin

The history of this compound is intrinsically linked to its non-chlorinated analog, Albofungin (B1666813). Albofungin was first reported in 1959 as a metabolite produced by the actinomycete Actinomyces tumemacerans. asm.orgmedkoo.com Russian studies in the late 1950s and early 1970s further characterized the antibiotic complex produced by this organism, which included both albofungin and its chlorinated counterpart, this compound. medkoo.comnih.govhodoodo.com

More recently, significant advancements in analytical techniques have allowed for a more definitive characterization of this compound. In 2020, researchers successfully crystallized this compound isolated from the bacterial strain Streptomyces chrestomyceticus. researchgate.netnih.gov This work, utilizing single-crystal X-ray diffraction, unambiguously confirmed its complex molecular structure and absolute stereochemistry. researchgate.netnih.goviucr.org

Natural Origin and Producing Organisms: Emphasis on Streptomyces Species

This compound is a natural product synthesized by specific soil-dwelling bacteria. sjtu.edu.cn The primary producers belong to the phylum Actinobacteria, particularly the genus Streptomyces, which is renowned for its capacity to produce a vast array of secondary metabolites. sjtu.edu.cnresearchgate.net

The organisms confirmed to produce this compound and its direct precursor, Albofungin, are detailed below. These bacteria are the natural bio-factories for this complex molecule.

| Producing Organism | Phylum | Notes | References |

| Streptomyces chrestomyceticus | Actinobacteria | Source for modern structural elucidation and crystallization of this compound. researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org | researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org |

| Actinomyces tumemacerans | Actinobacteria | Original source from which the albofungin/chloroalbofungin complex was first identified. asm.orgnih.govresearchgate.net | asm.orgnih.govresearchgate.net |

| Streptomyces albus var. fungatus | Actinobacteria | Identified as a producer of the albofungin complex and considered identical to A. tumemacerans. nih.govresearchgate.net | nih.govresearchgate.net |

| Protoplast fusion strain (S. monomycini & S. kanamyceticus) | Actinobacteria | A laboratory-derived strain, created by fusing protoplasts of two different Streptomyces species, was found to produce an antibiotic complex where the minor component was suggested to be this compound. nih.gov | nih.gov |

Classification and Structural Relationship within Bacterial Polycyclic Xanthone (B1684191) Natural Products (BPXNPs)

This compound is classified as a member of the Bacterial Polycyclic Xanthone Natural Products (BPXNPs). sjtu.edu.cnresearchgate.netrsc.org This growing family of natural compounds is characterized by a core pentangular or hexacyclic architecture built around a xanthone nucleus. sjtu.edu.cnresearchgate.net Xanthones are structurally defined by a dibenzo-γ-pyrone core, and BPXNPs represent highly modified versions of this basic structure, typically assembled by type II polyketide synthases. sjtu.edu.cnresearchgate.netresearchgate.net

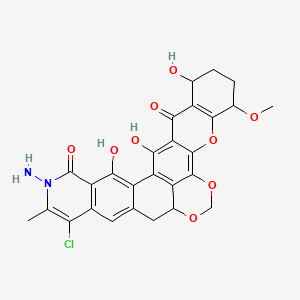

The structure of this compound is notable for several key features:

Hexacyclic Framework : It possesses a complex, angularly-fused hexacyclic ring system. asm.org

Xanthone Core : Central to its structure is a tetrahydroxanthone moiety. researchgate.netresearchgate.net

Methylene (B1212753) Dioxybridge : A distinctive feature it shares with albofungin is a methylene dioxybridge, which contributes to its rigid, three-dimensional shape. researchgate.net

N-aminoquinolone Group : It contains a novel N-aminoquinolone arrangement, a relatively rare functional group in natural products. researchgate.netiucr.org

Chlorination : Its defining feature is a chlorine atom attached to the A-ring of the polycyclic system, distinguishing it from albofungin. researchgate.netnih.gov

The BPXNP family is diverse, with variations in the oxidation state of the rings, glycosylation, and halogenation. sjtu.edu.cn this compound belongs to a specific subgroup of polycyclic tetrahydroxanthones. researchgate.net

| Compound/Class | Core Structure | Key Distinguishing Features | References |

| This compound | Polycyclic Tetrahydroxanthone | Contains a methylene dioxybridge, N-aminoquinolone group, and is chlorinated. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Albofungin | Polycyclic Tetrahydroxanthone | Structurally identical to this compound but lacks the chlorine atom. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cervinomycins | Polycyclic Tetrahydroxanthone | Part of the same subgroup as this compound but with different ring modifications and side chains. | researchgate.net |

| Citreamycins | Polycyclic Tetrahydroxanthone | Also in the same subgroup, these compounds can feature an oxazolidine (B1195125) ring. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Kibdelones | Tetrahydroxanthone | Lack the methylene dioxybridge found in the albofungin-type compounds. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

37891-66-0 |

|---|---|

Formule moléculaire |

C27H23ClN2O9 |

Poids moléculaire |

554.9 g/mol |

Nom IUPAC |

6-amino-8-chloro-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C27H23ClN2O9/c1-8-20(28)10-5-9-6-13-17-18(14(9)21(32)15(10)27(35)30(8)29)23(34)19-22(33)16-11(31)3-4-12(36-2)24(16)39-26(19)25(17)38-7-37-13/h5,11-13,31-32,34H,3-4,6-7,29H2,1-2H3 |

Clé InChI |

UYHFQKIVQOXRMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CCC7OC)O)O)O)C(=O)N1N)Cl |

SMILES canonique |

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CCC7OC)O)O)O)C(=O)N1N)Cl |

Synonymes |

chloralbofungin chloroalbofungin |

Origine du produit |

United States |

Advanced Structural Elucidation and Stereochemical Characterization of Chloroalbofungin

Application of Advanced Spectroscopic Techniques for Structural Determination (e.g., High-Resolution NMR, HRMS)

The structural elucidation of Chloroalbofungin was significantly reliant on a combination of advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition of the molecule.

HRMS analysis established the molecular formula of this compound as C₂₇H₂₃ClN₂O₉. researchgate.net This technique provides the high-accuracy mass-to-charge ratio, which is critical for deducing the precise elemental makeup of a novel compound.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional experiments, was crucial for assembling the complex framework of the molecule. ¹H NMR spectra provided key insights into the electronic environment of protons, revealing the presence of several aromatic and olefinic protons, as well as signals corresponding to oxygenated methylenes and methines. researchgate.net Concurrently, ¹³C NMR spectra identified a multitude of carbons associated with aromatic, olefinic, and carbonyl groups, complementing the proton data to piece together the carbon skeleton. researchgate.net Together, these NMR techniques were fundamental in mapping the connectivity and defining the core structure of this complex natural product.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₂₃ClN₂O₉ |

| Molecular Weight | 554.94 |

Single-Crystal X-ray Diffraction Analysis and Confirmation of this compound’s Complex Architecture

The definitive three-dimensional structure of this compound was unambiguously confirmed through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique provided precise atomic coordinates, allowing for the complete mapping of its unique and complex heptacyclic ring system.

Table 2: Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Source | researchgate.net |

Stereochemical Assignment and Absolute Configuration: Unraveling Chiral Centers and Conformational Features

A critical aspect of this compound's characterization was the determination of its stereochemistry. The molecule contains multiple chiral centers, and defining their spatial arrangement is essential for understanding its biological activity.

Single-crystal X-ray diffraction was the primary method used to establish the absolute configuration of the three chiral centers within the xanthone (B1684191) portion of the molecule. researchgate.net The analysis definitively assigned the stereochemistry as 10S, 13R, and 19R. researchgate.net To further corroborate these findings, electronic circular dichroism (ECD) experiments were conducted. The experimental ECD spectrum for this compound showed a pattern similar to that of closely related compounds whose absolute configurations were also known, thereby verifying the stereochemical assignments made by the X-ray analysis. scispace.com

Analysis of Unique Structural Motifs, Including the Hydrazine (B178648) Moiety and Halogenation Regiochemistry

This compound is distinguished by several unique structural features that are key to its classification and potential function. Advanced structural analyses have provided precise details about these motifs.

One of the most notable features is a novel N-aminoquinolone arrangement, which incorporates a hydrazine moiety (an N-N single bond). researchgate.net X-ray diffraction data measured the N-N bond length to be 1.424 Å. researchgate.net This feature is particularly unusual as the corresponding nitrogen atom in many related polycyclic isoquinoline (B145761)–xanthones is not aminated.

Another defining characteristic is the specific placement of the chlorine atom. The regiochemistry of the chloro substitution was confirmed to be on the A-ring of the molecule, positioned para to the quinolone oxygen atom. researchgate.net The C-Cl bond length was precisely measured at 1.741 Å. researchgate.net

Table 3: Bond Lengths of Unique Structural Motifs in this compound

| Structural Motif | Bond | Bond Length (Å) |

| Hydrazine Moiety | N-N | 1.424 |

| Halogenation | C-Cl | 1.741 |

| Source | researchgate.net |

Biosynthetic Pathways and Enzymology of Chloroalbofungin Production

Identification and Characterization of the Chloroalbofungin Biosynthetic Gene Cluster (BGC)

The blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). Initial investigations into the genomes of producing organisms, such as Streptomyces chrestomyceticus and Streptomyces tumemacerans, led to the discovery of the albofungin (B1666813) (alb) and related (abf) gene clusters. nih.govasm.org

Bioinformatic tools, particularly the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH), were instrumental in identifying these clusters. asm.orgfrontiersin.org In S. chrestomyceticus, a 72 kb alb gene cluster was identified, containing 72 open reading frames (ORFs). nih.govnih.gov A similar BGC of 72,519 nucleotides with 81 ORFs was identified in S. tumemacerans JCM5050. asm.org These clusters were found to encode all the necessary machinery for biosynthesis, including Type II polyketide synthases (PKSs), tailoring enzymes, regulators, and transporters. nih.govasm.orgnih.gov

The boundaries and functionality of the BGC have been confirmed through genetic manipulation. In one study, the minimal abf BGC from S. tumemacerans was delimited to a 60-kb region. nih.gov The essentiality of this cluster was validated through heterologous expression, a technique where the BGC is transferred to a non-producing host organism, which then gains the ability to synthesize the compound. asm.orgnih.gov

Table 1: Characteristics of the Albofungin/Chloroalbofungin BGC

| Feature | S. chrestomyceticus (alb cluster) | S. tumemacerans (abf cluster) |

| Size | ~72 kb | ~72.5 kb |

| Open Reading Frames (ORFs) | 72 | 81 (putative) |

| Key Encoded Proteins | Type II PKSs, Tailoring enzymes (halogenase, oxygenase, etc.), Regulators, Transporters | Type II PKSs, Halogenase (OrfA), MFS Transporter (OrfL), Oxidoreductases, Tailoring enzymes |

| Analysis Tools | antiSMASH | antiSMASH |

| Producing Organism | Streptomyces chrestomyceticus | Streptomyces tumemacerans |

| Reference | nih.govnih.gov | asm.org |

Role of Type II Polyketide Synthases (PKSs) in the Polyketide Backbone Formation

The core scaffold of this compound is a polyketide, assembled by a Type II polyketide synthase (PKS) system. nih.gov Unlike the large, modular Type I PKSs, Type II systems are composed of a complex of discrete, monofunctional enzymes that work together iteratively. wikipedia.orgrsc.org

The minimal PKS required for the initial steps of polyketide chain synthesis consists of three key components encoded within the BGC:

Ketosynthase α (KSα): Catalyzes the carbon-carbon bond formation during chain elongation. asm.orgwikipedia.org

Ketosynthase β (KSβ) or Chain Length Factor (CLF): Works in conjunction with KSα and is crucial for determining the length of the polyketide chain. asm.orgwikipedia.org

Acyl Carrier Protein (ACP): A small protein that holds the growing polyketide chain as a thioester and shuttles it between the various catalytic sites of the PKS complex. asm.orgnih.gov

This enzymatic trio iteratively condenses multiple small carboxylic acid units, typically malonyl-CoA, to construct the long polyketide chain. asm.orgnih.gov This unreduced carbon chain then undergoes a series of cyclization and aromatization reactions, catalyzed by associated cyclase and aromatase enzymes, to form the characteristic angular aromatic framework of the polycyclic xanthone (B1684191) core. nih.govresearchgate.net

Enzymatic Tailoring Steps: Focus on Halogenation (e.g., Halogenase Activity) and Other Modifications

Once the polyketide backbone is formed, it undergoes a series of post-PKS modifications by various tailoring enzymes to generate the final, biologically active this compound molecule. nih.govasm.org These modifications include oxidation, reduction, methylation, and, most critically, halogenation. nih.govsjtu.edu.cn

The key step that differentiates this compound from its precursor, albofungin, is the chlorination at the C-24 position. nih.gov This reaction is catalyzed by a specific halogenase enzyme. Genetic and biochemical studies have identified the gene orfA within the BGC as encoding a flavin-dependent halogenase (FDH) responsible for this transformation. asm.orgnih.gov

Flavin-dependent halogenases are a class of enzymes that utilize a flavin cofactor (FAD) to activate molecular oxygen and a halide ion (Cl⁻) to create a reactive halogenating species. nih.govnih.gov The OrfA enzyme from the abf cluster is a two-component FDH that requires a separate flavin reductase to supply the reduced FADH₂ necessary for its catalytic cycle. nih.gov Although OrfA was confirmed to be the halogenase, it exhibits relatively low sequence similarity to other known halogenases like XanH and LlpH, which are involved in the biosynthesis of other polycyclic xanthones. nih.gov The halogenation step is often crucial for enhancing the biological activity of natural products. nih.gov

Table 2: Key Tailoring Enzymes in this compound Biosynthesis

| Enzyme/Gene | Proposed Function | Cofactor/Mechanism | Significance | Reference |

| OrfA | Tryptophan-7-like Halogenase | Flavin-dependent (FDH) | Catalyzes the chlorination of albofungin at C-24 to yield this compound. | asm.orgnih.gov |

| Other Tailoring Enzymes | Oxygenases, Reductases, Methyltransferases | Various | Responsible for additional structural modifications (e.g., hydroxylations) on the polyketide core, contributing to the final structure. | nih.govasm.org |

Precursor Incorporation and Metabolic Pathways Leading to this compound

The biosynthesis of the this compound polyketide backbone relies on the primary metabolic pathways of the producing organism to supply the necessary building blocks. The primary precursor for the Type II PKS is malonyl-CoA. asm.orgnih.gov

It is proposed that the biosynthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.org This reaction is likely catalyzed by acyl-CoA carboxylase enzymes, such as the putative Alb51 and Alb58 proteins identified in the S. chrestomyceticus BGC. frontiersin.org The PKS machinery then uses one starter unit and multiple extender units of malonyl-CoA, with previous investigations suggesting the incorporation of 12 to 13 malonyl-CoA molecules to assemble the full polyketide chain. nih.gov

Genetic Engineering and Heterologous Expression Strategies for Biosynthesis Studies

Genetic engineering, particularly the heterologous expression of the entire BGC, has been a cornerstone for confirming the function of the this compound gene cluster and for studying its biosynthesis. nih.govnih.gov This strategy involves cloning the large (~72 kb) gene cluster into a suitable vector, such as a bacterial artificial chromosome (BAC), and introducing it into a well-characterized, fast-growing, and genetically tractable host strain, typically a different Streptomyces species like Streptomyces coelicolor or Streptomyces albus, which does not naturally produce the compound. nih.govasm.org

The successful production of both albofungin and this compound in these heterologous hosts provides definitive proof that the identified BGC is complete and functional. nih.govnih.govresearchgate.net Furthermore, this approach facilitates more detailed genetic studies. For instance, specific genes within the cluster can be deleted or mutated to investigate their individual roles. The targeted deletion of the halogenase gene orfA in a heterologous expression system resulted in the production of only albofungin and the abolishment of this compound production, conclusively proving its function. researchgate.net These powerful genetic tools are essential for elucidating complex biosynthetic pathways and provide a platform for future synthetic biology efforts aimed at producing novel derivatives of this compound. asm.org

Chemical Synthesis and Analog Development of Chloroalbofungin

Total Synthesis Approaches to Chloroalbofungin: Methodological Advancements and Synthetic Challenges

The total chemical synthesis of this compound has not yet been reported in the scientific literature. The endeavor is hampered by the molecule's significant structural complexity. The total synthesis of the closely related parent compound, albofungin (B1666813), is also considered highly challenging and remains an unsolved problem in synthetic chemistry. frontiersin.org The primary difficulties stem from the molecule's unique pentacyclic framework, which includes a densely functionalized and stereochemically rich core.

Key Synthetic Challenges:

Complex Polycyclic System: The core structure is a pentangular architecture featuring a xanthone (B1684191) fused with an isoquinoline (B145761) and a benzodioxino ring system. researchgate.netnih.gov Assembling this multi-ring system with the correct connectivity is a major hurdle.

Multiple Stereocenters: The structure of this compound possesses three defined chiral centers (10S, 13R, and 19R), the absolute configurations of which have been confirmed by single-crystal X-ray diffraction. researchgate.net Any total synthesis must control the stereochemistry at these centers precisely.

Unique Structural Motifs: The molecule contains several challenging motifs that require specialized synthetic methods. These include the N-aminoquinolone moiety, which features a rare N-N bond, and a methylene (B1212753) dioxy bridge connecting two of the aromatic rings. researchgate.netresearchgate.net

Regiochemistry: The chlorine atom is positioned specifically at the C11 position on the A-ring, para to the quinolone oxygen. researchgate.net Achieving this regioselectivity during a chemical synthesis, in the presence of multiple other potential sites for halogenation, would require a carefully planned strategy.

While a complete chemical synthesis is yet to be achieved, the elucidation of the compound's biosynthetic pathway offers insights into how nature constructs this complex molecule. researchgate.net A 72 kb gene cluster responsible for producing albofungin and this compound has been identified and successfully expressed in a heterologous host, Streptomyces coelicolor. researchgate.net This biosynthetic approach, which relies on a cascade of enzymatic reactions, currently represents the most viable method for producing the compound and underscores the complexity that a chemical synthesis would need to replicate.

Semi-synthetic Derivatization Strategies for this compound Analogues

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modifications, is a common strategy to generate analogs for structure-activity relationship (SAR) studies and to improve pharmacological properties. nih.gov Although no specific semi-synthetic analogs of this compound have been reported, its structure presents several functional groups that could serve as handles for derivatization.

Potential Sites for Derivatization:

Phenolic Hydroxyl Groups: The C15 and C16 hydroxyl groups are potential sites for acylation, etherification, or glycosylation to modulate solubility and cell permeability.

Amino Group: The C13 amino group could be modified through acylation or alkylation to explore its role in the compound's biological activity.

Carbonyl Groups: The two ketone functionalities could potentially be modified, though this might significantly impact the core structure and activity.

The development of semi-synthetic analogs of other complex natural products, such as maytansine (B1676224) and verticillin, serves as a blueprint for how this strategy could be applied to this compound. nih.govnih.gov For example, esterification of hydroxyl groups has been successfully used to create prodrugs or enhance the activity of other natural products. nih.gov A similar approach could yield a library of this compound analogs for biological screening.

| Parent Compound | Potential Modification Site | Reaction Type | Potential Derivative | Purpose of Modification |

| This compound | C15-OH | Acylation | 15-O-acetyl-chloroalbofungin | Improve membrane permeability, create prodrug |

| This compound | C16-OH | Etherification (e.g., PEGylation) | 16-O-PEG-chloroalbofungin | Increase water solubility and circulation time |

| This compound | C13-NH2 | Amide bond formation | 13-N-acetyl-chloroalbofungin | Probe importance of the free amine for activity |

| This compound | C15-OH, C16-OH | Borylation | C15,C16-boronate ester | Mask polar groups, potential for targeted release |

This table presents hypothetical derivatives for illustrative purposes, as specific semi-synthetic analogs have not been reported in the literature.

Design and Synthesis of this compound Scaffolds and Chemical Probes

The core structure of this compound represents a unique and biologically validated molecular scaffold. whiterose.ac.ukmdpi.com This scaffold could be used as a template for designing new libraries of compounds. A synthetic approach could aim to build a simplified version of the core ring system, which could then be decorated with various functional groups to create novel molecules for high-throughput screening.

Furthermore, this compound could be converted into a chemical probe to identify its cellular binding partners and elucidate its mechanism of action. The design of such a probe typically involves incorporating two key features into the parent molecule without disrupting its biological activity: nih.gov

A photoreactive group: A group like a diazirine or benzophenone (B1666685) allows for the formation of a permanent, covalent bond with the biological target upon exposure to UV light.

A reporter handle: A small, inert tag, such as a terminal alkyne or azide, enables the visualization and identification of the labeled target protein through "click chemistry" ligation to a fluorescent dye or biotin.

A potential design for a this compound-based chemical probe might involve attaching a linker containing these elements to one of the phenolic hydroxyl groups, a position often tolerant to modification in other natural product probes.

Regioselective and Stereoselective Synthetic Methodologies Applied to this compound

Any successful total synthesis of this compound will fundamentally depend on the application of highly controlled regioselective and stereoselective reactions. rsc.orgchemrxiv.org

Regioselectivity: The term regioselective describes a reaction that favors bond formation at one position over other possible positions. masterorganicchemistry.com In the context of this compound, the most evident challenge is the selective introduction of the chlorine atom at the C11 position. A late-stage electrophilic chlorination on the complex scaffold would likely yield a mixture of isomers due to the presence of multiple activated aromatic positions. Therefore, a successful strategy would probably involve introducing the chlorine atom to a simpler precursor early in the synthesis, where directing groups can be used to ensure the correct regiochemical outcome.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over others. egrassbcollege.ac.inchemistrydocs.com Given this compound's three contiguous stereocenters, controlling the relative and absolute stereochemistry is critical. Synthetic strategies would need to employ modern asymmetric synthesis techniques, which could include:

Substrate-controlled synthesis: Where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions.

Reagent-controlled synthesis: Utilizing chiral reagents or catalysts (e.g., in asymmetric aldol (B89426) reactions or hydrogenations) to set specific stereocenters. williams.edu

Chiral pool synthesis: Starting from a readily available enantiopure starting material that already contains one or more of the required stereocenters.

The hydroboration-oxidation reaction is a classic example of a reaction that is both regioselective (anti-Markovnikov) and stereoselective (syn-addition), illustrating the types of transformations that would be required to build the this compound core with precision. chemrxiv.org The assembly of the complex ring system would likely involve a series of such highly controlled steps to successfully arrive at the natural product's exact three-dimensional structure.

Molecular Mechanisms of Action of Chloroalbofungin

Identification and Characterization of Specific Molecular Targets

Research into the specific molecular targets of chloroalbofungin has revealed its interaction with several cellular components. While the precise, high-affinity binding target remains an area of active investigation, studies have shown that this compound and its parent compound, albofungin (B1666813), can interact with proteins and nucleic acids. asm.orgsjtu.edu.cn Proteomic analyses of bacteria treated with albofungin have shown significant changes in the abundance of proteins involved in crucial metabolic pathways, suggesting a broad impact on cellular machinery. asm.org The molecular structure of this compound, with its complex polycyclic xanthone (B1684191) framework, provides multiple potential sites for interaction with biological macromolecules. researchgate.netsjtu.edu.cn

Mechanistic Insights into Bacterial Membrane Disruption and Permeabilization Induced by this compound

A primary and rapid effect of this compound and its analogs is the disruption of the bacterial cell membrane. asm.orgresearchgate.netresearchgate.net This is a critical step in its antimicrobial action, leading to a cascade of events that compromise cell viability.

The hydrophobic nature of the this compound molecule likely facilitates its insertion into the lipid bilayer of the bacterial membrane. nih.govmdpi.com This insertion disrupts the membrane's structural integrity, leading to increased permeability. nih.govmdpi.com This process can be visualized through several proposed models of membrane disruption by small molecules, including the "barrel-stave," "toroidal pore," or "carpet" models, where the compound either forms pores or acts as a detergent to destabilize the membrane. researchgate.net

The consequences of this membrane disruption are severe. The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions and small molecules. nih.gov Furthermore, the dissipation of the membrane potential, a crucial element for cellular energy production and transport, is a direct result of this permeabilization. nii.ac.jp Studies using fluorescent probes have demonstrated that treatment with albofungin analogs leads to rapid membrane permeabilization, as evidenced by the uptake of dyes that are normally excluded by intact membranes. asm.orgresearchgate.net

Interactions with Bacterial DNA and Interference with Cellular Processes

Beyond direct DNA interaction, proteomic studies have revealed that albofungin treatment leads to the downregulation of proteins involved in purine (B94841) metabolism and fatty acid biosynthesis, further highlighting its interference with fundamental cellular processes. asm.org

Inhibition of Peptidoglycan Biosynthesis and Associated Pathways

This compound has been shown to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. asm.orgresearchgate.netresearchgate.net The inhibition of this pathway makes bacterial cells susceptible to lysis. lumenlearning.comlibretexts.org

The synthesis of peptidoglycan is a complex, multi-step process that involves numerous enzymes. researchgate.netnumberanalytics.comslideshare.net Proteomic analysis of bacteria treated with albofungin revealed a significant reduction in the levels of several key enzymes involved in this pathway. asm.org

Table 1: Downregulated Proteins in Peptidoglycan Biosynthesis by Albofungin Treatment

| Protein | Gene Name | Function in Peptidoglycan Biosynthesis |

| Murein-lipoprotein | mpl | Involved in peptidoglycan recycling. researchgate.net |

| UDP-N-acetylmuramate-L-alanyl-D-glutamate--L-lysine ligase | murE | Catalyzes the addition of L-lysine to the peptidoglycan precursor. researchgate.net |

| Phospho-N-acetylmuramoyl-pentapeptide-transferase | mraY | Catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety to a lipid carrier. researchgate.net |

| N-acetylmuramic acid 6-phosphate etherase | murQ | Involved in the recycling of peptidoglycan components. asm.org |

| UDP-N-acetylenolpyruvoylglucosamine reductase | murB | Catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate. researchgate.net |

| UDP-N-acetylglucosamine 1-carboxyvinyltransferase | murA | Catalyzes the first committed step in peptidoglycan biosynthesis. researchgate.net |

| UDP-N-acetylmuramate-alanine ligase | murC | Catalyzes the addition of L-alanine to UDP-N-acetylmuramic acid. researchgate.net |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate synthetase | murD | Catalyzes the addition of D-glutamate to the peptidoglycan precursor. researchgate.net |

Source: Data compiled from research on albofungin's mode of action. asm.org

The downregulation of these enzymes disrupts the synthesis of the essential peptidoglycan precursors and their incorporation into the cell wall, weakening the structure and contributing to cell death. asm.orgnih.govnih.gov

Modulation of Flagellar Assembly and Secretion System Proteins by this compound

This compound also impacts bacterial motility and secretion systems. asm.orgresearchgate.net Flagella are crucial for bacterial motility and play a role in biofilm formation and virulence. nih.gov The assembly of flagella is a complex process involving numerous proteins. genome.jp Proteomic studies have shown that albofungin treatment leads to the downregulation of proteins involved in flagellar assembly, thereby impairing bacterial motility. asm.orgresearchgate.net

Furthermore, bacterial secretion systems are essential for the transport of proteins, including virulence factors, across the cell envelope. caister.comwikipedia.org this compound has been observed to downregulate proteins of the general secretion pathway (Gsp), such as GspE and GspG, which are components of the Type II secretion system. asm.org This inhibition of secretion systems can diminish the bacterium's ability to interact with its environment and cause disease.

Impact on Biofilm Formation Pathways and Quorum Sensing Mechanisms

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provide protection against environmental stresses and antimicrobial agents. nih.govasm.org this compound and its analogs have demonstrated potent antibiofilm activity. asm.orgresearchgate.netfrontiersin.org This activity is, in part, a consequence of the mechanisms described above, such as membrane disruption and inhibition of peptidoglycan synthesis, which kill or disperse biofilm cells. researchgate.netresearchgate.net

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the genes involved in biofilm formation and virulence, based on population density. mdpi.comyoutube.comwikipedia.orgnih.gov this compound has been shown to interfere with these communication pathways. nih.gov By disrupting quorum sensing, this compound can prevent the coordinated expression of genes necessary for the establishment and maturation of biofilms. frontiersin.org For instance, the downregulation of the toxin transcriptional activator ToxR by albofungin suggests an interference with regulatory networks that can be linked to quorum sensing. asm.org

Biological Activities and Cellular Interactions of Chloroalbofungin in in Vitro and Model Systems

Antibacterial Activities Against Gram-Positive and Gram-Negative Pathogens (In Vitro Studies)

Chloroalbofungin, a derivative of albofungin (B1666813) isolated from Streptomyces chrestomyceticus, has demonstrated notable antibacterial properties. researchgate.netresearchgate.net Studies have shown its efficacy against a range of both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org

The antibacterial activity of this compound and its related compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. frontiersin.org While specific MIC values for this compound against a wide array of bacteria are not extensively detailed in the provided results, the broader class of albofungins, including this compound, has shown potent activity. researchgate.netfrontiersin.org For instance, albofungin and its derivatives have been reported to effectively inhibit various marine bacteria and "ESKAPE pathogens," a group of bacteria known for their resistance to antibiotics. researchgate.net

The mechanism of antibacterial action for the parent compound, albofungin, involves the rapid disruption and permeabilization of the bacterial membrane. researchgate.netasm.org Upon entering the cell, it is suggested to interact with bacterial DNA. asm.org Furthermore, albofungin has been shown to inhibit the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. researchgate.netasm.org This mode of action, targeting the cell wall, is a hallmark of many effective antibiotics as it exploits a structure unique to bacteria and absent in human cells. lumenlearning.com

It's important to note that while Gram-negative bacteria possess an outer membrane that can act as a barrier to some antibiotics, the disruption of this membrane is a key aspect of the activity of compounds like polymyxins. lumenlearning.com The ability of albofungins to act on both Gram-positive and Gram-negative bacteria suggests a mechanism that can overcome the structural differences between these two bacterial types. researchgate.netfrontiersin.org

| Bacterial Type | Pathogen Examples | Observed Activity of Albofungins | References |

| Gram-Positive | Staphylococcus aureus, Micrococcus sp. | Potent inhibitory and antibiofilm activities. | researchgate.net |

| Gram-Negative | Escherichia coli, Vibrio alginolyticus | Potent inhibitory and antibiofilm activities. | researchgate.net |

| Drug-Resistant | Penicillin- and cephalosporin-resistant Vibrio parahaemolyticus | Potent biofilm eradication and antibacterial activity. | researchgate.netasm.org |

Antifungal Activities Against Pathogenic Fungi in Cellular Assays

The albofungin family of compounds, which includes this compound, has been recognized for its antifungal properties. researchgate.net These polycyclic tetrahydroxanthones are secondary metabolites produced by Streptomyces chrestomyceticus. researchgate.netnais.net.cn

Research has highlighted the potential of these natural products in combating fungal pathogens. researchgate.net The development of resistance to existing antifungal drugs is a growing concern, prompting the search for new therapeutic agents. mdpi.com Natural compounds from sources like actinomycetes are considered a promising avenue for the discovery of novel antifungals. mdpi.com

The mechanisms of antifungal action can vary, but often involve disruption of the fungal cell membrane or wall, interference with essential cellular processes, or the induction of oxidative stress. mdpi.commdpi.com For example, some antifungal agents target the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com While the precise mechanism of this compound's antifungal activity is not fully elucidated in the provided information, its structural relatives have shown significant effects. researchgate.net The evaluation of antifungal efficacy is often conducted through in vitro assays that measure the inhibition of fungal growth against various pathogenic species. researchgate.net

Table 2: Antifungal Potential of the Albofungin Class of Compounds

| Compound Class | Source | Noted Antifungal Potential | References |

| Albofungin and its derivatives (including this compound) | Streptomyces chrestomyceticus | Possess antifungal activities. | researchgate.netnais.net.cn |

Cytotoxic and Antiproliferative Effects in Various Cancer Cell Lines (In Vitro Analysis of Apoptosis Induction)

This compound and its parent compound, albofungin, belong to the xanthone (B1684191) group of natural products, which are known to possess anticancer activities. researchgate.net In vitro studies have demonstrated that these compounds exhibit cytotoxic and antiproliferative effects against various human cancer cell lines. researchgate.nettcmjc.com

The cytotoxic activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population. nih.gov While specific IC50 values for this compound against a comprehensive panel of cancer cells were not detailed in the search results, the general class of albofungins has shown promise in this area. researchgate.net

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. explorationpub.comfrontiersin.org This process is characterized by distinct morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and the activation of specific enzymes like caspases. nih.govexplorationpub.com The induction of apoptosis is a desirable trait for anticancer drugs as it eliminates cancer cells in a controlled manner. brieflands.com Some compounds have been shown to trigger apoptosis by generating reactive oxygen species (ROS), which can damage cellular components and initiate the apoptotic cascade. rsc.org The investigation into the mode of cell death induced by a potential anticancer agent is crucial for understanding its therapeutic potential. explorationpub.com

Table 3: Cytotoxic Activity of this compound and Related Compounds

| Compound/Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism | References |

| Albofungin and its derivatives (including this compound) | Various cancer cell lines | Cytotoxicity. | Not specified. | researchgate.nettcmjc.com |

| Other Xanthone derivatives | Various cancer cell lines | Anticancer and cytotoxic activities. | Not specified. | researchgate.net |

Antifouling and Antibiofilm Properties in Marine Microbial Systems

This compound and its parent compound, albofungin, have been identified as potent antifouling and antibiofilm agents. researchgate.netfrontiersin.org These compounds were isolated from the bacterium Streptomyces chrestomyceticus BCC 24770. researchgate.netfrontiersin.org

Biofouling in marine environments is the undesirable accumulation of microorganisms, plants, algae, or small animals on submerged surfaces, which can lead to significant economic losses. frontiersin.org The initial stage of biofouling is often the formation of a biofilm, which is a community of microorganisms encased in a self-produced matrix of extracellular polymeric substances. frontiersin.orgresearchgate.net

Studies have shown that albofungins exhibit potent antibiofilm activities against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org They are also effective against the settlement of larger fouling organisms. researchgate.netfrontiersin.org Research on albofungin demonstrated its ability to disrupt biofilms of the drug-resistant bacterium Vibrio parahaemolyticus by killing or dispersing the biofilm cells. researchgate.netasm.org The mechanism behind this antibiofilm activity includes the inhibition of peptidoglycan biosynthesis and proteins related to flagellar assembly and secretion systems. researchgate.netasm.org The ability of these compounds to alter the structure of biofilms and prevent the attachment of macrofouling organisms makes them promising candidates for the development of environmentally friendly antifouling coatings. researchgate.netfrontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By making systematic chemical modifications to a lead compound, researchers can identify the key structural features responsible for its desired effects, such as antimicrobial or anticancer activity. gardp.org

For the albofungin class of compounds, which includes this compound, SAR studies are crucial for optimizing their therapeutic potential. researchgate.netresearchgate.net The core structure of albofungin is a polycyclic tetrahydroxanthone. researchgate.net Derivatives such as albofungin A and this compound are distinguished by modifications to this core structure. researchgate.net

While the provided search results mention the importance of SAR for this class of compounds, detailed experimental studies outlining the specific contributions of different functional groups on this compound to its various biological activities are not extensively described. researchgate.net However, it is understood that even minor structural changes can significantly impact a molecule's potency, selectivity, and toxicity. gardp.org For example, in a study of albofungin and its derivatives against drug-resistant Vibrio parahaemolyticus, albofungin itself exhibited the most potent antibiofilm and antibacterial activity among the tested compounds, which included this compound. researchgate.netasm.org This suggests that the specific substituents on the xanthone scaffold play a critical role in its biological function. Further SAR studies would be instrumental in designing new derivatives with enhanced efficacy and more favorable pharmacological profiles. gardp.orgoncodesign-services.com

Cellular Uptake and Subcellular Localization Studies of this compound in Microorganisms

Understanding how an antimicrobial agent enters a microbial cell and where it localizes is crucial for elucidating its mechanism of action. nih.govwikipedia.org For this compound, a member of the albofungin family, its cellular interactions are key to its biological activity.

The mechanism of action for the parent compound, albofungin, involves a multi-step process. researchgate.netasm.org It begins with the rapid disruption and permeabilization of the bacterial cell membrane, which allows the compound to enter the cell. researchgate.netasm.org This initial interaction with the cell envelope is a critical step for its antibacterial effect. Once inside the cytoplasm, albofungin is believed to interact with bacterial DNA. asm.org This suggests that after crossing the cell membrane, its ultimate target is intracellular.

Studies on albofungin's effect on Vibrio parahaemolyticus have shown that it rapidly destroys the integrity and permeability of the bacterial cell membrane. researchgate.netasm.org This was demonstrated through scanning electron microscopy and fluorescent staining experiments. researchgate.netasm.org The ability to disrupt the membrane is a key feature of its cellular uptake mechanism. The subcellular localization, therefore, appears to be initially at the cell membrane, followed by translocation into the cytoplasm where it can access its intracellular targets. asm.org The common subcellular localizations within bacteria include the cytoplasm, cytoplasmic membrane, and cell wall. wikipedia.org

Advanced Research Methodologies Applied to Chloroalbofungin Investigations

Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Analysis

Omics technologies offer a holistic approach to studying biological systems, providing extensive data on the genetic, protein, and metabolic landscapes. humanspecificresearch.orgcambridgeconsultants.com

Genomics: The application of genomics has been pivotal in identifying the biosynthetic gene clusters (BGCs) responsible for producing Chloroalbofungin and other bacterial polycyclic xanthone (B1684191) natural products. sjtu.edu.cn Advances in genome sequencing and bioinformatic tools like antiSMASH have accelerated the discovery and analysis of these BGCs. sjtu.edu.cn This genetic-level understanding is crucial for developing strategies to enhance the production of this compound and to engineer the biosynthesis of new derivatives. sjtu.edu.cn

Proteomics: Proteomics allows for the large-scale study of proteins, offering insights into their functions and abundance. humanspecificresearch.org In the context of this compound, proteomic analyses can reveal how the compound affects the protein expression of target cells. This information is valuable for elucidating its mechanism of action and identifying potential protein targets.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites within a biological system. humanspecificresearch.org This technology can be used to map the metabolic pathways involved in this compound biosynthesis in the producing organism. Furthermore, by analyzing the metabolic changes in pathogenic cells upon treatment with this compound, researchers can gain a deeper understanding of its functional impact.

A particularly advanced application of omics is spatial omics , which allows for the analysis of biomolecules within the spatial context of tissues. oxfordglobal.com Techniques like spatial transcriptomics can map gene expression to specific locations, providing a more detailed picture of cellular responses and interactions. humanspecificresearch.orgoxfordglobal.com

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are essential for exploring the interactions between this compound and its biological targets at the molecular level.

Computational Chemistry: This field utilizes quantum mechanical methods and other computational approaches to study the properties and interactions of molecules. iucr.org For this compound, computational chemistry can be used to analyze its structure and predict its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. readthedocs.iomeilerlab.orgnih.gov This technique allows researchers to observe the behavior of this compound and its target proteins over time, offering insights into conformational changes and binding events that are not apparent from static structures. meilerlab.orgvolkamerlab.org Such simulations are crucial for understanding the intricacies of ligand-target binding and can guide the design of new drug candidates. meilerlab.orgvolkamerlab.org

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicts the binding orientation of this compound to its target proteins. |

| Molecular Dynamics | Simulates the dynamic behavior of the this compound-target complex over time. readthedocs.iomeilerlab.org |

| Quantum Mechanics | Calculates the electronic structure and properties of this compound. dntb.gov.ua |

Advanced Microscopy Techniques for Visualizing Cellular Effects and Biofilm Structures

Advanced microscopy techniques have been instrumental in visualizing the morphological and ultrastructural changes induced by this compound in microbial cells and communities.

Super-resolution Microscopy (SRM): This group of techniques overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with nanoscale resolution. mdpi.comnumberanalytics.comnih.gov SRM can be used to precisely locate this compound within cells and to observe its effects on specific cellular components in detail. numberanalytics.com

Live-Cell Imaging: This technique allows for the real-time observation of dynamic processes in living cells. numberanalytics.com By using fluorescent probes, researchers can track the effects of this compound on cellular functions and morphology as they happen. numberanalytics.com

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of cell surfaces and internal structures, respectively. oregonstate.educationmpie.de These techniques have been used to reveal the significant damage caused by this compound to the cell walls and internal organelles of pathogenic fungi.

Holotomographic Microscopy (HTM): HTM is a label-free technique that uses the refractive index of cellular components to generate three-dimensional images. mdpi.comnih.gov This can be particularly useful for observing the effects of this compound on cellular organization and the structure of biofilms without the need for fluorescent labels that could potentially alter cellular behavior. mdpi.com

Bioactivity-Guided Fractionation and High-Throughput Screening of this compound Analogues

The discovery and development of new this compound analogues with improved therapeutic properties rely on efficient screening and isolation methods.

Bioactivity-Guided Fractionation: This is a classic and effective strategy for isolating bioactive compounds from natural sources. mdpi.comescholarship.orgnih.govnih.gov The process involves separating a crude extract into fractions and testing each for biological activity. mdpi.com The most active fractions are then further purified to identify the compounds responsible for the observed effect. mdpi.comescholarship.org This method has been successfully used to isolate this compound and its natural derivatives. researchgate.net

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds to identify those with a desired biological activity. researchoutreach.orgnih.govevotec.com This technique is invaluable for screening synthetic or semi-synthetic analogues of this compound to find molecules with enhanced potency or selectivity. researchoutreach.orgevotec.com The combination of HTS with molecular docking can significantly enrich the hit rate and lead to the discovery of novel and diverse inhibitor scaffolds. nih.gov

| Compound Discovery Method | Description |

| Bioactivity-Guided Fractionation | A stepwise process of separating and testing fractions of a natural extract to isolate active compounds. mdpi.comescholarship.orgnih.govnih.gov |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for rapid identification of active molecules. researchoutreach.orgevotec.com |

| Fragment-Based Drug Discovery (FBDD) | A screening method using smaller, less complex "fragment" molecules to build more potent drug candidates. researchoutreach.org |

Future Directions and Emerging Research Avenues for Chloroalbofungin

Elucidation of Further Undiscovered Molecular Targets and Biological Pathways

While DNA topoisomerase I (Top1) is a known target of chloroalbofungin and its parent compound, albofungin (B1666813), the full spectrum of their molecular interactions remains an area of active investigation. gibsononcology.comresearchgate.net The broad bioactivities of these compounds, including potent antitumor and antibacterial effects, suggest that they may influence multiple cellular pathways. nih.govresearchgate.net For instance, research on albofungin derivatives has shown the ability to induce apoptosis in cancer cells, a process involving a complex cascade of proteins. nih.govfrontiersin.org However, the precise molecular players that this compound interacts with to trigger this programmed cell death are not fully mapped.

Future research will likely employ advanced systems biology approaches, such as chemoproteomics and transcriptomics, to identify additional binding partners and systematically map the pathways perturbed by this compound treatment. nih.gov This could reveal whether the compound's effects are solely downstream of Top1 inhibition or if it engages other key cellular components. nih.gov Identifying these currently undiscovered targets is crucial for a comprehensive understanding of its mechanism of action and could unveil new therapeutic applications or explain its potent efficacy. nih.gov

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity or Potency

The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. The principle of molecular hybridization guides the rational design of new molecules that can have improved biological activity. rsc.orgcsic.es By strategically modifying the this compound scaffold, it is possible to create novel analogues with enhanced properties, such as greater potency against cancer cells or increased specificity for microbial versus human topoisomerases.

Recent discoveries of new albofungin derivatives, such as albofungins A and B, demonstrate that the core structure is amenable to chemical modification. researchgate.netfrontiersin.org Future synthetic efforts will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematically altering different functional groups on the this compound molecule to determine which parts are essential for its activity. This knowledge is fundamental for designing more effective drugs. researchgate.net

Improving Pharmacokinetic Properties: Modifying the structure to improve factors like solubility and stability, which are critical for therapeutic development.

Target-Specific Modifications: Designing analogues that are more selective for the topoisomerase enzymes of pathogenic bacteria or cancer cells, potentially reducing off-target effects.

These synthetic endeavors, combining innovative chemical strategies with computational modeling, aim to generate a new library of this compound-based compounds, moving from a promising natural product to a refined drug candidate. institut-curie.org

Potential as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule with a specific biological target that can be used to study cellular processes. nih.govchemicalprobes.org Given this compound's potent and relatively specific interaction with DNA topoisomerase I, it has significant potential to be developed into such a tool. Topoisomerase I is essential for resolving DNA supercoiling during replication and transcription, making it a critical enzyme for cell viability. gibsononcology.com

By using this compound as a chemical probe, researchers could:

Investigate DNA Dynamics: Study the intricate processes of DNA replication, repair, and recombination in detail by precisely inhibiting Top1 at specific times. nih.gov

Elucidate Drug Resistance Mechanisms: Explore how cancer cells develop resistance to topoisomerase inhibitors.

Identify New Drug Targets: Use this compound in phenotypic screening assays to uncover other proteins or pathways involved in the cellular response to Top1-mediated DNA damage. nih.gov

To be effective as a probe, a molecule should ideally be highly specific and its mechanism well-understood. rsc.org While this compound shows promise, further research to confirm its selectivity and potentially develop tagged versions (e.g., with fluorescent markers) would solidify its role as a valuable probe for the broader cell biology community. dntb.gov.ua

Strategies for Sustainable and Optimized Production of this compound and its Derivatives

The natural production of this compound by its native host, Streptomyces chrestomyceticus, is often not sufficient for large-scale research or clinical development. nih.govfrontiersin.org Therefore, developing sustainable and optimized production methods is a critical future direction.

A significant breakthrough has been the identification and characterization of the albofungin biosynthetic gene cluster (BGC). nih.govresearchgate.net This cluster, designated 'alb', spans approximately 72 kilobases (kb) and contains the genetic blueprint for producing albofungin and this compound. nih.gov

Table 1: Characteristics of the Albofungin Biosynthetic Gene Cluster

| Feature | Description | Source |

|---|---|---|

| Size | 72 kb | nih.gov |

| Host Organism | Streptomyces chrestomyceticus | nih.govfrontiersin.org |

| Number of ORFs | 72 | nih.gov |

| Key Enzymes | Type II Polyketide Synthases (PKSs), Regulators, Transporters, Tailoring Enzymes | nih.gov |

This genetic knowledge enables several key strategies for optimized production:

Heterologous Expression: The entire 'alb' gene cluster has been successfully transferred into a more manageable host organism, Streptomyces coelicolor, which was then able to produce albofungin and this compound. nih.govfrontiersin.org This technique allows for production in a well-characterized, faster-growing host, which can be optimized for higher yields.

Proteomining: Advanced techniques like proteomining can help identify which enzymes in the BGC are actively expressed during fermentation, providing further insights for targeted optimization of the production process. researchgate.net

These approaches, rooted in synthetic biology and metabolic engineering, pave the way for a sustainable and scalable supply of this compound, which is essential for its journey from a laboratory curiosity to a potential therapeutic agent. europa.eufrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Albofungin |

| Albofungin A |

| Albofungin B |

| Camptothecin |

| Irinotecan |

| Topotecan |

| SN-38 |

| Paclitaxel |

| Olaparib |

| Azaserine |

| Hydrazinoacetic acid |

| Xantholipin |

| Xantholipin B |

| Chrestoxanthone A |

| Chrestoxanthone B |

| Calcium-dependent antibiotic |

| Actinorhodin |

| Undecylprodigiosin |

| Coelimycin P1 |

| Apramycin |

| Tobramycin |

| Caerulomycin A |

| Morphine |

| Atropine |

| Cocaine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.